Cas no 79098-81-0 (2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole)
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-1-(4-piperidinyl)-1H-Benzimidazole
- 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole
- SB75030
- SCHEMBL7587030
- DTXSID801260748
- AKOS010951597
- 2-methyl-1-piperidin-4-ylbenzimidazole
- Z839575888
- 4-(2-methyl-benzimidazol-3-yl)-piperidine
- FT-0708278
- EN300-191670
- 1-Piperidin-4-yl-2-methyl-1-H-benzoimidazole
- WGJYFRCGHVCIHT-UHFFFAOYSA-N
- 79098-81-0
- CS-0238230
- DA-02748
-
- Inchi: 1S/C13H17N3/c1-10-15-12-4-2-3-5-13(12)16(10)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3
- InChI Key: WGJYFRCGHVCIHT-UHFFFAOYSA-N
- SMILES: N1(C(C)=NC2C=CC=CC1=2)C1CCNCC1
Computed Properties
- Exact Mass: 215.142247555g/mol
- Monoisotopic Mass: 215.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.8Ų
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M678860-10mg |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M678860-50mg |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M678860-100mg |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-191670-0.05g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
| Enamine | EN300-191670-0.1g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
| Enamine | EN300-191670-0.25g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
| Enamine | EN300-191670-0.5g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 95% | 0.5g |
$613.0 | 2023-11-13 | |
| Enamine | EN300-191670-1.0g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-191670-2.5g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 95% | 2.5g |
$1539.0 | 2023-11-13 | |
| Enamine | EN300-191670-5.0g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole |
79098-81-0 | 95% | 5.0g |
$2277.0 | 2023-02-16 |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole
Chemical Profile of 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole (CAS No. 79098-81-0)
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole, identified by its Chemical Abstracts Service number CAS No. 79098-81-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole class, which is well-documented for its broad spectrum of biological activities, particularly in the modulation of central nervous system (CNS) functions. The structural integration of a piperidine moiety with a benzodiazole core introduces unique pharmacophoric features that contribute to its potential therapeutic applications.
The molecular structure of 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole consists of a benzodiazole ring system substituted at the 1-position with a methyl group and at the 4-position with a piperidine ring. This configuration enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological exploration. The presence of the piperidine group not only influences the electronic properties of the molecule but also interacts favorably with various biological targets, including neurotransmitter receptors and ion channels.
Recent advancements in drug discovery have highlighted the importance of benzodiazole derivatives in developing novel therapeutic agents. Studies have demonstrated that modifications at the 1-position and 4-position of the benzodiazole core can significantly alter pharmacological profiles, leading to compounds with enhanced efficacy and reduced side effects. The incorporation of a methyl group at the 2-position in 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole further refines its pharmacokinetic properties, contributing to improved metabolic stability and prolonged half-life.
In vitro and in vivo studies have begun to elucidate the mechanisms by which 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole exerts its effects. Preliminary research suggests that this compound may interact with GABA-A receptors, similar to classical benzodiazepines, but with distinct differences in binding affinity and receptor modulation. These findings are particularly intriguing given the growing interest in developing next-generation anxiolytics and sedatives that offer improved safety profiles while maintaining therapeutic efficacy.
The synthesis of 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the benzodiazole core, followed by functional group transformations to introduce the methyl and piperidine substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective substitutions, enhancing the overall efficiency of the synthetic route.
From a medicinal chemistry perspective, 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole represents an interesting scaffold for structure-based drug design. Computational modeling studies have been conducted to predict binding interactions between this compound and potential target proteins. These simulations have provided valuable insights into optimizing molecular geometry and electronic distribution to maximize binding affinity and minimize off-target effects.
The potential therapeutic applications of 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole are diverse. Beyond its implications in CNS disorders, this compound may also exhibit anti-inflammatory and analgesic properties due to its ability to modulate inflammatory pathways and pain signaling pathways. Additionally, preliminary data suggest that it could have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
As research continues to unfold, 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole is poised to play a significant role in the development of novel therapeutics. Its unique structural features and promising pharmacological profile make it an attractive candidate for further clinical investigation. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible medical benefits for patients worldwide.
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